molecular formula C13H10N2 B8797995 3-(Pyridin-2-yl)-1H-indole CAS No. 3139-24-0

3-(Pyridin-2-yl)-1H-indole

Cat. No. B8797995
M. Wt: 194.23 g/mol
InChI Key: GKLFEIVEQHPWJY-UHFFFAOYSA-N
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Patent
US04342769

Procedure details

To 6-bromo-5-chloro-2[(methylsulfonyl)acetyl]-3-(2-pyridyl)indole (2.2 g) in 75 ml of ethanol add 0.175 g of sodium borohydride. After a solution is obtained (about 10 minutes) stir the mixture of another 30 minutes, then slowly add 2 ml of acetic acid. Treat with charcoal, filter and add 100 ml of water to the filtrate to obtain 6-bromo-5-chloro-2[1-hydroxy-2-methylsulfonyl)ethyl]-3-(2-pyridyl)indole.
Name
6-bromo-5-chloro-2[(methylsulfonyl)acetyl]-3-(2-pyridyl)indole
Quantity
2.2 g
Type
reactant
Reaction Step One
Quantity
0.175 g
Type
reactant
Reaction Step One
Quantity
75 mL
Type
solvent
Reaction Step One
Quantity
2 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
Br[C:2]1[CH:10]=[C:9]2[C:5]([C:6]([C:18]3[CH:23]=[CH:22][CH:21]=[CH:20][N:19]=3)=[C:7](C(=O)CS(C)(=O)=O)[NH:8]2)=[CH:4][C:3]=1Cl.[BH4-].[Na+].C(O)(=O)C.C>C(O)C>[N:19]1[CH:20]=[CH:21][CH:22]=[CH:23][C:18]=1[C:6]1[C:5]2[C:9](=[CH:10][CH:2]=[CH:3][CH:4]=2)[NH:8][CH:7]=1 |f:1.2|

Inputs

Step One
Name
6-bromo-5-chloro-2[(methylsulfonyl)acetyl]-3-(2-pyridyl)indole
Quantity
2.2 g
Type
reactant
Smiles
BrC1=C(C=C2C(=C(NC2=C1)C(CS(=O)(=O)C)=O)C1=NC=CC=C1)Cl
Name
Quantity
0.175 g
Type
reactant
Smiles
[BH4-].[Na+]
Name
Quantity
75 mL
Type
solvent
Smiles
C(C)O
Step Two
Name
Quantity
2 mL
Type
reactant
Smiles
C(C)(=O)O
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C

Conditions

Stirring
Type
CUSTOM
Details
stir
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
After a solution is obtained (about 10 minutes)
Duration
10 min
ADDITION
Type
ADDITION
Details
the mixture of another 30 minutes
Duration
30 min
FILTRATION
Type
FILTRATION
Details
filter
ADDITION
Type
ADDITION
Details
add 100 ml of water to the filtrate

Outcomes

Product
Name
Type
product
Smiles
N1=C(C=CC=C1)C1=CNC2=CC=CC=C12

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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